4-Chloroindoline

Description

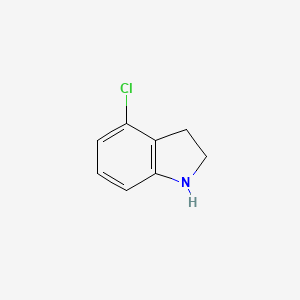

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHMZHDPVNXFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194679 | |

| Record name | 4-Chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41910-64-9 | |

| Record name | 4-Chloroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41910-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041910649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloroindoline

Regiospecific Synthesis of 4-Chloroindoline Frameworks

The precise installation of the chlorine atom at the C4 position and the construction of the indoline (B122111) ring are key challenges in the synthesis of this compound. Modern synthetic strategies have focused on achieving high regioselectivity and efficiency.

A primary route to this compound involves the initial chlorination of an indole (B1671886) precursor, followed by reduction of the pyrrole (B145914) ring. The regioselective chlorination of the indole nucleus at the 4-position is a critical step.

Direct electrophilic chlorination of indole itself often leads to a mixture of products, with a preference for substitution at the C3 position. However, by employing N-protected indole derivatives, the regioselectivity can be steered towards the C4 and other positions on the benzene (B151609) ring. For instance, the use of N-protected indole-3-carbaldehydes with N-chlorosuccinimide (NCS) has been shown to be an effective method for the preparation of 4-chloroindole (B13527) compounds. google.com This method offers mild reaction conditions and excellent regioselectivity. google.com The directing effect of substituents on the indole ring plays a crucial role in governing the position of chlorination. For example, the aldehyde group at the 3-position can direct chlorination to the 4-position.

Another strategy involves the use of transition metal-catalyzed C-H activation. nih.govacs.org Palladium catalysis, for example, can be used to directly functionalize the C-H bonds of arenes, allowing for the introduction of a chlorine atom at a specific position. nih.gov While not explicitly detailed for this compound in the provided context, these modern methods offer potential avenues for the regioselective synthesis of 4-chloroindole precursors.

Once a suitably substituted 4-chloro-functionalized precursor is obtained, the subsequent formation of the indoline ring is typically achieved through cyclization and/or reduction reactions.

One classical approach is the Fischer indole synthesis , which can be adapted to produce substituted indoles that are then reduced to indolines. rsc.org This involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. irjmets.com For the synthesis of a this compound, a (3-chlorophenyl)hydrazine (B1595953) derivative could be reacted with a suitable carbonyl compound, followed by cyclization and subsequent reduction of the resulting indole.

A more direct approach to indolines involves the reduction of a substituted indole . Various reducing agents can be employed for this transformation. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C), is a common and efficient method. sci-hub.se For instance, the reduction of 4-chloroindole would directly yield this compound.

Alternative cyclization strategies that can lead to the indoline skeleton include intramolecular Heck reactions and other palladium-catalyzed cyclizations of ortho-haloanilines with alkenes. nih.gov A cascade reaction involving the reduction of a nitro group followed by a dearomatizing cyclization has also been reported for the synthesis of polycyclic indolines and could be conceptually applied to appropriately substituted precursors to form this compound. jyu.fi

The development of enantioselective and diastereoselective methods for the synthesis of this compound is crucial for its application in the preparation of chiral pharmaceuticals.

One strategy for achieving enantioselectivity is the asymmetric hydrogenation of a prochiral 4-chloroindole. The use of chiral catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, can facilitate the enantioselective reduction of the indole double bond to afford one enantiomer of this compound in excess. sci-hub.se

Another approach involves the use of chiral auxiliaries or catalysts in the cyclization step. For example, enantioselective intramolecular cyclizations can establish the stereocenters of the indoline ring. While specific examples for this compound are not abundant in the provided search results, the general principles of asymmetric catalysis are applicable. mdpi.comresearchgate.net For instance, enantioselective Friedel-Crafts alkylations and Michael additions to form substituted indolines have been developed. mdpi.comresearchgate.net

Furthermore, diastereoselective reactions can be employed when multiple stereocenters are being created. For example, in the synthesis of polycyclic indolines, diastereoselectivity has been achieved in cycloaddition reactions involving nitroindoles and vinylcyclopropanes. sci-hub.se

Cyclization and Reduction Approaches for Indoline Formation from Precursors

Derivatization and Functionalization of the this compound Core

The this compound scaffold serves as a versatile building block that can be further modified at several positions to generate a library of derivatives for various applications.

The nitrogen atom of the indoline ring is a common site for functionalization through N-alkylation and N-acylation reactions. These modifications can significantly impact the biological activity of the resulting compounds.

N-acylation is readily achieved by treating this compound with an acyl chloride or anhydride (B1165640) in the presence of a base. For example, reaction with acyl chlorides in the presence of triethylamine (B128534) in dichloromethane (B109758) is a standard procedure to afford N-acyl-4-chloroindolines. A mild and highly chemoselective method for the N-acylation of indoles using thioesters as the acyl source has also been reported, which could be applicable to this compound. beilstein-journals.org

N-alkylation can be accomplished using various alkylating agents, such as alkyl halides, in the presence of a base. For instance, the N-alkylation of 5-chloroisatin (B99725) (a related indole derivative) has been achieved using 1,2-bis(2-chloroethoxy)ethane (B86423) and a mild base like potassium carbonate. ijaems.com Enantioselective N-alkylation methods have also been developed for indoles, which could potentially be adapted for this compound. mdpi.com

The following table summarizes representative N-acylation and N-alkylation reactions.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride, triethylamine, CH₂Cl₂ | N-Acyl-4-chloroindoline |

| N-Acylation | Thioester, Cs₂CO₃ | N-Acyl-4-chloroindoline |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | N-Alkyl-4-chloroindoline |

The chlorine atom at the C4 position of the indoline ring is susceptible to nucleophilic aromatic substitution (SNAr) , although the indoline ring is less activated towards this reaction compared to more electron-deficient aromatic systems. This reaction allows for the introduction of a wide range of functional groups. The reactivity can be influenced by the substituent on the indoline nitrogen.

Nucleophiles such as amines, thiols, and alkoxides can displace the chloride under appropriate conditions, which may include elevated temperatures or the use of a palladium catalyst. researchgate.net For example, heating with an amine in the presence of a base could lead to the corresponding 4-aminoindoline derivative.

Beyond the chloro position, other sites on the this compound molecule can also undergo reactions. For instance, if the indoline nitrogen is unprotected, it can act as a nucleophile. The C7 position of the indoline ring can also be functionalized through directed C-H activation methodologies. nih.gov

The following table provides examples of potential nucleophilic substitution reactions.

| Position of Substitution | Nucleophile | Potential Product |

| C4-Chloro | Amines | 4-Aminoindoline derivatives |

| C4-Chloro | Thiols | 4-(Thio)indoline derivatives |

| C4-Chloro | Alkoxides | 4-Alkoxyindoline derivatives |

Catalytic Approaches in this compound Synthesis and Modification

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille)

The chlorine atom at the C4 position of the indoline ring serves as a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. thermofisher.comeie.grmdpi.com

Suzuki Reaction: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Chloroindoles, including this compound derivatives, have been shown to be excellent substrates for this reaction. Under relatively mild conditions (e.g., 60 °C) and with low catalyst loadings, these couplings proceed in excellent yields (91–99%) to produce aryl-substituted indolines. nih.gov

Sonogashira Reaction: This reaction couples terminal alkynes with aryl or vinyl halides to create C(sp²)-C(sp) bonds, a key transformation for synthesizing conjugated systems. wikipedia.orglibretexts.orgorganic-chemistry.org The reactivity of aryl halides in the Sonogashira coupling follows the trend I > Br > OTf >> Cl. wikipedia.org Consequently, the coupling of aryl chlorides like this compound is more challenging and requires carefully optimized catalytic systems, typically involving a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for synthesizing carbon-nitrogen bonds by reacting aryl halides with amines. wikipedia.orgnumberanalytics.com The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org It provides a powerful route to synthesize 4-aminoindoline derivatives from this compound, a transformation that is otherwise difficult to achieve using classical methods. wikipedia.org

Stille Reaction: The Stille reaction couples organotin compounds (stannanes) with organohalides, catalyzed by palladium. wikipedia.orglibretexts.org While its use has been somewhat supplanted by the less toxic Suzuki coupling, it remains a versatile and effective C-C bond-forming reaction with a broad substrate scope. libretexts.orgorganic-chemistry.org The reaction is applicable to aryl chlorides, making it a viable method for the functionalization of this compound. sigmaaldrich.com

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki Reaction | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base | C-C | 4-Aryl/Vinyl-indoline |

| Sonogashira Reaction | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | C-C (sp²-sp) | 4-Alkynyl-indoline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd Catalyst, Ligand, Base | C-N | 4-Amino-indoline |

| Stille Reaction | Organostannane (R-Sn(Alkyl)₃) | Pd Catalyst, Ligand | C-C | 4-Aryl/Vinyl-indoline |

Organocatalytic and Biocatalytic Transformations (e.g., Enzymatic Halogenation and Hydroxylation)

In addition to metal catalysis, organocatalytic and biocatalytic methods offer green and highly selective alternatives for transforming the this compound scaffold.

Biocatalytic Transformations

Enzymes provide an environmentally benign and highly selective means of modifying indole derivatives. nih.gov

Enzymatic Hydroxylation: The biotransformation of chloro-substituted indoles has been successfully demonstrated. For instance, recombinant Escherichia coli cells that express phenol (B47542) hydroxylase can transform 4-chloroindole into valuable chloro-substituted indigoid pigments. researchgate.net The biotransformation of 4-chloroindole specifically yields two primary colored products: a light blue compound identified as 4,4'-dichloroindigo and a purple compound proposed to be 2-(7-oxo-1H-indol-6(7H)-ylidene) indolin-3-one. semanticscholar.org This process involves the initial enzymatic hydroxylation of the indole ring, followed by spontaneous condensation and oxidation reactions. researchgate.netajol.info Various monooxygenases, such as cytochrome P450s, are also known to hydroxylate the indole ring at different positions. beilstein-journals.orgnih.gov

Enzymatic Halogenation: While this compound is already halogenated, further halogenation at other positions is conceivable using biocatalytic methods. Flavin-dependent halogenase (FDH) enzymes, such as RebH, are known to catalyze the specific halogenation of the indole ring, typically at the C3-position. nih.govresearchgate.net These enzymes exhibit excellent regioselectivity and tolerate a range of substituents on the benzene portion of the indole scaffold, suggesting their potential applicability for the further functionalization of this compound. frontiersin.orgresearchgate.net

Mechanistic Investigations of Reaction Pathways and Selectivity

Understanding the mechanisms of reactions involving this compound is crucial for controlling selectivity and optimizing synthetic routes. Mechanistic studies often combine experimental techniques with computational analysis to elucidate complex reaction pathways.

A prime example is the investigation into the aza-Paternò–Büchi reaction for forming azetidine-fused indoline pentacycles. nih.gov Mechanistic studies for this photocycloaddition included:

UV-vis absorption spectroscopy to analyze the electronic properties of the reactants and photosensitizer. nih.gov

Stern-Volmer plots to confirm the quenching of the photosensitizer's excited state by the reactants, indicating energy transfer is a key step. nih.gov

Computational studies (DFT) to map the potential energy surface of the reaction. These calculations revealed that the observed regio- and stereoselectivity originate from a distortion-controlled C-N bond formation, which, unusually, precedes the C-C bond formation in the cycloaddition process. nih.gov

In other catalytic systems, the electronic nature of the chlorine substituent can influence reactivity and selectivity. The electron-withdrawing character of the chlorine atom affects the electrophilicity of the indole ring, which can direct the outcome of certain reactions. For example, in the palladium-catalyzed C-H olefination of N-methyl this compound, the reaction selectively occurs at the C5 position, furnishing the C5-olefinated product in 69% yield, demonstrating catalyst-controlled regioselectivity in the functionalization of the indoline core. acs.org

Advanced Spectroscopic and Analytical Characterization in 4 Chloroindoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 4-chloroindoline, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its structure. chemicalbook.com The proton on the nitrogen atom (N-H) typically appears as a broad singlet. rsc.org The protons on the aromatic portion of the molecule and the aliphatic ethylamine (B1201723) bridge show distinct chemical shifts and coupling patterns. For instance, a spectrum recorded at 400 MHz in CDCl₃ showed signals at approximately 7.10 ppm, 7.03 ppm, 7.00 ppm, and 6.60 ppm. chemicalbook.com The specific assignments depend on the exact electronic environment and through-bond couplings between adjacent protons.

Aromatic Protons: The protons on the benzene (B151609) ring (H-5, H-6, H-7) resonate in the downfield region, typically between 6.5 and 7.5 ppm, with their multiplicity (doublet, triplet, or doublet of doublets) dictated by spin-spin coupling with neighboring protons.

Indolinic Protons: The methylene (B1212753) protons (-CH₂-) of the five-membered ring appear more upfield compared to the aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, N) and the aromatic system. In a derivative like N-acetyl-4-chloroindole-3-formaldehyde, the carbon signals appear at δ values including 137.4, 130.5, 126.7, 126.0, 125.9, 125.0, 122.2, and 115.6 ppm. google.com The carbon atom bonded to the chlorine (C-4) shows a characteristic shift, and its signal can be identified through comparison with related structures and prediction models.

Below are representative NMR data for this compound and a related derivative.

Table 1: ¹H NMR Spectroscopic Data for 4-Chloroindole (B13527)

| Assignment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| H-1 (N-H) | ~8.43 (broad singlet) | CDCl₃ |

| Aromatic & Pyrrole (B145914) Protons | 7.10 - 7.90 | CDCl₃ |

| H-5 | ~7.004 | CDCl₃ |

| H-6 | ~7.030 | CDCl₃ |

| H-7 | ~7.10 | CDCl₃ |

| H-3 | ~6.601 | CDCl₃ |

Data derived from ChemicalBook for 4-chloroindole. chemicalbook.com

Table 2: ¹³C NMR Spectroscopic Data for N-acetyl-4-chloroindole-3-formaldehyde

| Chemical Shift (δ, ppm) | Solvent |

|---|---|

| 187.1, 168.9, 137.4, 130.5, 126.7, 126.0, 125.9, 125.0, 122.2, 115.6, 23.8 | CDCl₃ |

Data derived from a patent for a 4-chloroindole derivative. google.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for deducing its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₈ClN, corresponding to a molecular weight of approximately 153.61 g/mol .

In an electron impact (EI) mass spectrum, this compound exhibits a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as a pair of peaks at m/z 153 and 155, which is a definitive signature for a monochlorinated compound. tandfonline.comnih.gov

The fragmentation of this compound under EI conditions typically involves the loss of the chlorine atom or cleavage of the heterocyclic ring. Common fragmentation pathways include:

Loss of a Chlorine Radical: A peak corresponding to [M-Cl]⁺ at m/z 118.

Loss of HCN: Cleavage of the pyrrole ring can lead to the expulsion of a neutral hydrogen cyanide molecule, resulting in a fragment ion.

Retro-Diels-Alder (RDA) type fragmentation: This can lead to the cleavage of the five-membered ring.

For derivatives such as methyl 4-chloroindole-3-acetate, the mass spectrum shows a molecular ion cluster at m/e 223 and 225, with characteristic indole (B1671886) fragment ions at m/e 164 and 166, corresponding to the loss of the methoxycarbonyl group (-COOCH₃). researchgate.net

Table 3: Key Mass Spectrometry Data for 4-Chloroindole

| m/z Value | Relative Intensity | Interpretation |

|---|---|---|

| 153 | High | Molecular Ion Peak [M]⁺ with ³⁵Cl |

| 155 | ~1/3 of M⁺ | Isotopic Molecular Ion Peak [M+2]⁺ with ³⁷Cl |

| 118 | Variable | Fragment from loss of Cl |

| 89 | Variable | Further fragmentation product |

Data compiled from PubChem and other sources. tandfonline.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bond vibrations present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several characteristic absorption bands. nih.gov

N-H Stretch: A prominent band typically appears in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the indoline (B122111) ring. athabascau.cauomustansiriyah.edu.iq

C-H Stretch (Aromatic): Absorption bands for aromatic C-H stretching are generally found just above 3000 cm⁻¹. athabascau.ca

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene (-CH₂-) groups in the five-membered ring occur just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region. athabascau.ca

C-N Stretch: The C-N bond stretching vibration is typically observed in the 1200-1350 cm⁻¹ range.

C-Cl Stretch: The stretching vibration of the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, which helps confirm the presence of the chlorine substituent. athabascau.ca

Raman Spectroscopy: Raman spectroscopy provides complementary data to IR. nih.govtanta.edu.eg Since the selection rules for Raman and IR are different, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Secondary Amine (Indoline) |

| 3050-3150 | C-H Stretch | Aromatic Ring |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 600-800 | C-Cl Stretch | Aryl Halide |

Data based on general IR correlation tables and available spectra. nih.govathabascau.cauomustansiriyah.edu.iq

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) in Solution and Solid State

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the aromatic and heterocyclic system. For the related compound 4-chloroindole-3-acetic acid, UV-visible spectra show absorption maxima (λmax) around 220-224 nm and 279-281 nm, depending on the pH of the solution. publications.gc.ca The exact positions and intensities of these bands are sensitive to the solvent environment and substitution on the indole ring. The presence of the chlorine atom can cause a slight shift (bathochromic or hypsochromic) of the absorption bands compared to unsubstituted indoline.

Table 5: UV-Visible Absorption Data for 4-Chloroindole-3-Acetic Acid

| Condition | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Neutral pH | 220 | 35314.5 |

| 280 | 6248.7 | |

| Acidic pH | 221 | 35762.3 |

| 279 | 6493.0 | |

| Basic pH | 224 | 33665.8 |

| 281 | 6147.0 |

Data from a study on 4-chloroindole-3-acetic acid. publications.gc.ca

Fluorescence Spectroscopy: While many indole derivatives are known for their fluorescent properties, the introduction of a heavy atom like chlorine often leads to quenching of fluorescence. researchgate.net Studies on 5-chloroindole (B142107) have shown that it is fluorescent, and its emission properties are dependent on solvent polarity. The trimer of 5-chloroindole, formed during electropolymerization, also exhibits fluorescence with a significant shift to a longer wavelength compared to the monomer. Detailed fluorescence studies specifically on this compound are less common, but it is expected that if it fluoresces, the emission would be influenced by the position of the chloro-substituent and could be weaker than that of indole itself due to the heavy-atom effect which promotes intersystem crossing over fluorescence.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the purification of this compound and for the analysis of its purity and presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for analyzing the purity of this compound. A reverse-phase (RP) HPLC method can be employed using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The compound is detected using a UV detector, often set at a wavelength corresponding to one of its absorption maxima (e.g., ~254 nm or ~280 nm). The retention time under specific conditions is a characteristic property used for identification, and the peak area provides a quantitative measure of its concentration. Purity levels of 99% or higher are often verified using this method. medchemexpress.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying this compound, especially in complex biological or environmental samples. researchgate.netoup.comoup.com For volatile compounds like indoles, GC provides high-resolution separation. The coupled mass spectrometer provides a mass spectrum for the compound as it elutes from the GC column, allowing for unambiguous identification based on its molecular ion and fragmentation pattern. nih.govresearchgate.net In some cases, derivatization of the indoline nitrogen may be performed to improve its thermal stability and chromatographic behavior. researchgate.net

Computational Chemistry and Theoretical Modeling of 4 Chloroindoline

Electronic Structure Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to understand the reactivity, regioselectivity, and mechanisms of reactions involving chloroindole derivatives.

For instance, DFT studies on the reaction between N-methyl-3-chloroindole and methyl coumalate to form carbazole (B46965) were conducted at the MPWB1K/6-311G(d,p) level in toluene. nih.gov This domino reaction involves a polar Diels-Alder (P-DA) reaction, followed by the elimination of HCl and then CO2. nih.gov The calculations revealed that the P-DA reaction is the rate-determining step, despite its high activation enthalpy of 21.8 kcal mol⁻¹, which is attributed to the loss of aromaticity of the indole (B1671886) ring during bond formation. nih.gov The high polar character of this reaction was confirmed by an analysis of the global DFT reactivity indices. nih.gov Furthermore, the complete regioselectivity of the reaction can be explained using Parr functions. nih.gov

In another study, DFT calculations at the B3LYP/6-31G level were used to elucidate the regioselectivity of 1,3-dipolar cycloaddition reactions between 1-allyl-5-chloroindoline-2,3-dione (B4394322) and 4-Chlorobenzaldoxime. internationaljournalssrg.orginternationaljournalssrg.org The theoretical results were found to be in good agreement with the experimental data, confirming the utility of DFT in predicting reaction outcomes. internationaljournalssrg.orginternationaljournalssrg.org

DFT has also been employed to study the reactivity of quinolin-4-one derivatives. scirp.org These calculations, performed in both the gas phase and in N,N-Dimethylformamide (DMF) solution using the B3LYP functional with 6-311G(d) and 6-311+G(d) basis sets, helped to understand the stability and reactivity of these compounds. scirp.org The study of global and local reactivity descriptors derived from DFT, such as Fukui functions, can predict the most reactive sites for electrophilic and nucleophilic attacks. mdpi.com For example, in dihydrothiouracil-based indenopyridopyrimidine derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level identified the most electrophilically active sites. mdpi.com

The table below summarizes some key quantum chemical descriptors calculated for a related compound, 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione (TZP), using the B3LYP/6-31G(d,p) method. crimsonpublishers.com These parameters provide insights into the molecule's reactivity.

| Parameter | Value |

|---|---|

| EHOMO | -6.7608 eV |

| ELUMO | -3.2462 eV |

| Energy Gap (ΔE) | 3.5146 eV |

| Ionization Potential (I) | 6.7608 eV |

| Electron Affinity (A) | 3.2462 eV |

| Electronegativity (χ) | 5.0035 eV |

| Chemical Hardness (η) | 1.7573 eV |

| Chemical Softness (S) | 0.5690 eV⁻¹ |

| Electrophilicity Index (ω) | 7.1212 eV |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. crimsonpublishers.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and reactivity. researchgate.net

For 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, the calculated HOMO energy is -6.7608 eV and the LUMO energy is -3.2462 eV. crimsonpublishers.com The relatively small energy gap of 3.5146 eV suggests that charge transfer can readily occur within the molecule, indicating its reactive nature. crimsonpublishers.com The distribution of these orbitals provides further insight; in many heterocyclic systems, the HOMO is often delocalized over the ring system, while the LUMO may be localized on a specific moiety, directing chemical reactions. researchgate.net

Analysis of global reactivity descriptors, such as electronegativity (χ) and chemical hardness (η), which are derived from HOMO and LUMO energies, provides further understanding of a molecule's reactivity. crimsonpublishers.comajchem-a.com For instance, chemical hardness measures the resistance to change in the electron distribution of a molecule. ajchem-a.com

Density Functional Theory (DFT) Applications for Reactivity, Regioselectivity, and Mechanistic Elucidation

Molecular Dynamics Simulations and Conformational Analysis for Biological Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. valencelabs.com These simulations, governed by the principles of classical mechanics, allow for the exploration of the conformational landscape of a molecule and its interactions with biological targets. valencelabs.comreadthedocs.io

Conformational analysis is particularly important for understanding how a molecule like 4-chloroindoline might bind to a biological receptor. The spatial arrangement of atoms influences the molecule's ability to fit into a binding pocket and form stabilizing interactions. frontiersin.org For example, studies on indole derivatives have shown that the number and type of substituents on the benzene (B151609) ring, as well as their electronic effects, influence their biological activity. frontiersin.org

In the context of drug design, MD simulations can be used to assess the stability of a ligand-receptor complex. samipubco.com By simulating the complex over a period of time, researchers can observe how the ligand's conformation changes and how it interacts with the amino acid residues of the protein. This information is valuable for understanding the determinants of binding affinity and for designing more potent inhibitors. For instance, MD simulations have been used to study the binding of inhibitors to the main protease of SARS-CoV-2. samipubco.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.govresearchgate.net

In the case of this compound and its derivatives, QSAR studies have been instrumental in understanding their antibacterial and antibiofilm properties. frontiersin.orgnih.gov A 3D-QSAR model was developed for a series of 16 halogenated indoles to correlate their structure with their minimum inhibitory concentration (MIC) against Vibrio parahaemolyticus. nih.gov The model revealed that nucleophilic substitutions, such as with chlorine or bromine, at the 4th and 5th positions of the indole ring enhance antibacterial activity. nih.gov This finding suggests that 4-chloroindole (B13527) is a promising lead molecule for the development of new antibacterial agents. frontiersin.orgnih.gov

Another QSAR study on 83 indole derivatives against uropathogenic E. coli also highlighted the importance of substitutions at the 4th and 5th positions of the indole moiety for antimicrobial activity. frontiersin.org These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, as independent variables to predict the biological activity. frontiersin.org

The table below shows the results of a QSAR study on halogenated indoles against V. parahaemolyticus. nih.gov

| Compound | Position of Halogen | MIC (μg/mL) | Antibacterial Activity |

|---|---|---|---|

| 4-chloroindole | 4 | 50 | High |

| 5-chloroindole (B142107) | 5 | 50 | High |

| 4-bromoindole | 4 | 50 | High |

| 5-bromoindole | 5 | 50 | High |

| 7-chloroindole | 7 | >200 | Low |

In Silico Screening and Rational Drug Design Principles for this compound-based Compounds

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach, combined with rational drug design principles, accelerates the discovery of new therapeutic agents. vbspu.ac.inisomorphiclabs.comnih.gov

The process of rational drug design begins with the identification of a biological target that is implicated in a disease. vbspu.ac.in Once a target is validated, computational methods can be used to design or identify molecules that modulate its activity. For this compound-based compounds, this could involve using the this compound scaffold as a starting point and modifying it to improve its binding affinity and selectivity for a particular target.

Molecular docking is a key in silico tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For example, a virtual screening study identified potential inhibitors of the Bap protein in Acinetobacter baumannii from a database of FDA-approved drugs. frontiersin.org The identified hits were then subjected to docking analysis to predict their binding modes. frontiersin.org

The insights gained from computational studies, such as the importance of the 4-chloro substitution for antibacterial activity, can guide the rational design of new this compound derivatives. nih.gov For instance, medicinal chemists can synthesize analogues with different substituents at other positions of the indole ring to explore the structure-activity relationship further and optimize the compound's pharmacological properties. The ultimate goal is to develop drug candidates with improved efficacy and safety profiles. nih.gov

Biological and Pharmacological Research on 4 Chloroindoline and Analogs

Medicinal Chemistry Applications as a Privileged Scaffold

The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. sigmaaldrich.comamazon.com This versatility makes indole derivatives, including 4-chloroindoline, highly valuable in the design and discovery of new therapeutic agents. researchgate.netopenmedicinalchemistryjournal.comnih.gov The presence and position of the chlorine atom can enhance the molecule's interaction with biological targets.

Investigations in Drug Discovery and Development

The this compound scaffold has been investigated in the development of various therapeutic agents. For instance, it is a recognized component in the synthesis of pharmaceuticals like antipsychotics, antidepressants, and antihistamines. biosynth.com Furthermore, derivatives of this compound have been explored for their potential as androgen receptor (AR) antagonists in the context of prostate cancer research. ebi.ac.uk Specifically, a novel indoline (B122111) thiohydantoin scaffold was designed, and several compounds demonstrated potent AR binding and selective toxicity towards AR-rich cancer cells. ebi.ac.uk One representative compound from this series was shown to act as a competitive AR antagonist by impairing the nuclear translocation of the receptor. ebi.ac.uk

Design and Synthesis of Bioactive Indoline Derivatives

The synthesis of bioactive indole derivatives is a significant area of research, with numerous methods being developed to create novel compounds with therapeutic potential. researchgate.netopenmedicinalchemistryjournal.comrsc.org The indole framework serves as a versatile starting point for creating complex molecules. researchgate.net The design of these derivatives often involves the strategic placement of various functional groups on the indole ring to optimize biological activity. For example, the synthesis of 4-indolylquinoline derivatives has been achieved through a two-step process involving a Michael addition followed by a reductive cyclization. mdpi.com The development of environmentally friendly synthesis methods, such as those using visible light irradiation without a catalyst or solvent, has also been a focus. openmedicinalchemistryjournal.com

Antimicrobial and Antiviral Activity Studies

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, including bacteria and viruses.

Antibacterial and Antibiofilm Efficacy against Pathogens

4-Chloroindole (B13527) has shown significant efficacy against various bacterial pathogens, including those known for forming biofilms, which are communities of bacteria that are notoriously difficult to treat.

One study found that 4-chloroindole effectively inhibited the growth of Vibrio parahaemolyticus, a common cause of seafood-borne gastroenteritis. nih.gov At a concentration of 20 μg/mL, it inhibited over 80% of biofilm formation and had a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.gov It also demonstrated a rapid bactericidal effect, proving more potent than tetracycline (B611298) at the same dose. nih.gov

Research on uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections, has also highlighted the potential of 4-chloroindole. frontiersin.orgnih.govdntb.gov.uaresearchgate.net Along with 5-chloroindole (B142107) and 5-chloro-2-methyl indole, 4-chloroindole was found to have bactericidal and anti-adherent properties against UPEC. nih.gov These compounds inhibited biofilm formation by an average of 67% at a concentration of 20 μg/mL and also reduced bacterial motility. dntb.gov.uamdpi.com Furthermore, these chloroindoles were effective against other nosocomial pathogens and could prevent the formation of polymicrobial biofilms. frontiersin.orgnih.gov

Quantitative structure-activity relationship (QSAR) analyses have indicated that the presence of a chloro or bromo group at the 4th or 5th position of the indole ring is crucial for antibacterial activity against V. parahaemolyticus. nih.gov

Table 1: Antibacterial and Antibiofilm Activity of this compound and its Analogs

| Compound | Pathogen | Activity | Key Findings |

|---|---|---|---|

| 4-Chloroindole | Vibrio parahaemolyticus | Antibacterial, Antibiofilm | MIC of 50 μg/mL; >80% biofilm inhibition at 20 μg/mL. nih.gov |

| 4-Chloroindole | Uropathogenic E. coli | Antibacterial, Antibiofilm | MIC of 75 μg/mL; inhibited biofilm formation by an average of 67% at 20 μg/mL. dntb.gov.ua |

| 5-Chloroindole | Uropathogenic E. coli | Antibacterial, Antibiofilm | Inhibited biofilm formation by an average of 67% at 20 μg/mL. dntb.gov.uamdpi.com |

Mechanistic Research on Antimicrobial Action

The antimicrobial action of chloroindoles is believed to involve multiple mechanisms. Studies on V. parahaemolyticus revealed that chlorinated indoles cause visible damage to the cell membrane. nih.gov In the case of UPEC, the antimicrobial activities of chloroindoles were attributed to the unregulated production of reactive oxygen species (ROS), likely due to the downregulation of oxidative stress genes. nih.gov Gene expression analysis showed that these compounds significantly downregulated virulence genes associated with adhesion, stress regulation, and toxin production in UPEC. nih.gov

Furthermore, research on Pseudomonas aeruginosa has shown that halogenated indoles can re-sensitize the bacteria to aminoglycoside antibiotics. asm.org Specifically, 4F-indole was found to inhibit the expression of the MexXY-OprM multidrug efflux pump, allowing antibiotics to accumulate inside the bacterial cell. asm.org It also suppressed the expression of genes related to flagella and type IV pili, thereby reducing bacterial motility. asm.org

Research into Anti-Inflammatory and Immunomodulatory Effects

Beyond their antimicrobial properties, indole derivatives, including those with a chlorine substitution, have been investigated for their potential to modulate inflammatory and immune responses. ontosight.ai

Research has explored the anti-inflammatory properties of indole derivatives in various models. nih.gov For example, 5-chloroindole demonstrated a protective effect against carrageenan-induced edema in animal models. In the context of acute lung injury (ALI), a series of 4-indolyl-2-arylaminopyrimidine derivatives were designed and synthesized. nih.gov Several of these compounds showed superior anti-inflammatory activity, significantly inhibiting the release of pro-inflammatory cytokines IL-6 and IL-8. nih.gov One promising compound was found to reduce the infiltration of inflammatory cells into lung tissue in a mouse model of ALI. nih.gov

Chemoproteomic analysis of an indole derivative with the lab code SV-1010 suggested it may exert additional anti-inflammatory effects by activating cannabinoid CB2 receptors and inhibiting enzymes involved in leukotriene biosynthesis and pro-inflammatory chemokine receptors. rrpharmacology.ruresearchgate.net Indole itself is a signaling molecule that can have immunomodulatory effects. researchgate.net Some marine alkaloids with indole structures have also been noted for their immunomodulatory activities. frontiersin.org

Investigations into Anticancer and Cytotoxic Properties

The indole nucleus is a significant pharmacophore, and its derivatives, including chlorinated forms, are subjects of extensive research for potential therapeutic applications, including oncology. impactfactor.orgajol.info Investigations into chloroindole analogs have revealed promising cytotoxic activities against various cancer cell lines. While research specifically on this compound is part of a broader exploration, studies on related chloro-indole structures provide significant insights into their anticancer potential.

Derivatives of indole are recognized for their anticancer properties, which can involve mechanisms such as the inhibition of tubulin polymerization. smolecule.com Research into compounds structurally related to methyl 2-(4-chloro-1H-indol-3-yl)acetate suggests potential for significant anticancer activity. smolecule.com For instance, some indole derivatives have demonstrated cytotoxic effects against human leukemia cell lines. smolecule.com The position of the halogen substituent on the indole ring is crucial, as it can significantly alter cytotoxic properties. Structure-activity relationship (SAR) studies on isatin-hydrazone derivatives, which contain an indole core, showed that halogen substituents are key for cytotoxicity. mdpi.com Specifically, a derivative with chloro-substituents at both the 2- and 6-positions of a connected C-ring exhibited potent cytotoxicity against MCF7 breast cancer cells, with an IC50 value of 1.51 µM, which was twofold more potent than the control drug doxorubicin. mdpi.com

Furthermore, coumarin-indole hybrids have been synthesized and evaluated for their antiproliferative activity. phcogj.com In these studies, hybrids with a 4-chloroindole moiety were tested against various cancer cell lines, and the position of the indole substitution was found to influence cytotoxicity. phcogj.com Other research has focused on designing spiro-indolin-2-one derivatives as inhibitors of the p53-MDM2 binding pathway, a critical target in cancer therapy. hilarispublisher.com These studies investigated the effect of a chlorine atom on the indolinone ring, indicating its importance for biological activity. hilarispublisher.com

The following table summarizes the cytotoxic activities of various chloroindole analogs against different cancer cell lines.

| Compound/Derivative Class | Cell Line(s) | Observed Activity/Findings | Reference(s) |

| Isatin-hydrazone (dichloro-substituted) | MCF7 (Human Breast Adenocarcinoma) | IC50 = 1.51 µM; twofold more potent than doxorubicin. | mdpi.com |

| Isatin-hydrazone (4-chloro substituted) | MCF7, A2780 | Showed some inhibitory activity against both cell lines. | mdpi.com |

| ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives | T47D, MCF-7 (ER-α-positive breast cancer) | Fluorine-substituted indole derivatives showed superior antiproliferative activity. | ajgreenchem.com |

| Coumarin-Indole Hybrids (with 4-chloroindole) | Various cancer cell lines | Displayed cytotoxic patterns; substitution position influenced activity. | phcogj.com |

| 5-Chloro-indole-2-carboxylate derivatives | EGFR mutant cell lines | Designed as potential inhibitors of EGFRT790M/BRAFV600E pathways. | mdpi.com |

Neuropharmacological and Central Nervous System Applications (e.g., Serotonin (B10506) Receptor Interactions)

Chloroindole derivatives have been investigated for their interactions with the central nervous system (CNS), particularly with serotonin (5-HT) receptors. The 5-HT3 receptor, a ligand-gated ion channel involved in fast synaptic neurotransmission, is a key target for these compounds. nih.gov 5-Chloroindole has been identified as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor. nih.govresearchgate.net As a PAM, it enhances the effects of agonists (like 5-HT) and partial agonists at the receptor. nih.gov

This modulatory effect is significant because allosteric ligands can offer greater therapeutic specificity and safety compared to traditional orthosteric ligands, which can have side effects due to the high homology among serotonin receptors. researchgate.net Studies have shown that 5-chloroindole can potentiate responses mediated by the human 5-HT3A receptor and reactivate receptors that have been desensitized. nih.gov Radioligand-binding studies have further demonstrated that 5-chloroindole slightly increases the binding affinity of 5-HT for the h5-HT3A receptor. nih.gov The discovery of potent PAMs like 5-chloroindole is valuable for developing novel drugs targeting the 5-HT3 receptor for conditions such as nausea and vomiting associated with cancer therapies. nih.gov

The indole structure itself is crucial for binding to serotonin receptors, with the indole and amine groups of serotonin fitting into a "lower orthosteric pocket" of the receptor. discngine.com The broader class of indole derivatives is also being explored for treating neurodegenerative conditions like Parkinson's disease, where they may act as enzyme inhibitors to provide neuroprotection.

Plant Physiology and Agricultural Science Research

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring halogenated auxin, a class of plant hormones essential for growth and development. ontosight.aiwikipedia.org It is structurally a chlorinated analogue of the most common auxin, indole-3-acetic acid (IAA). wikipedia.orgmedchemexpress.com 4-Cl-IAA is found predominantly in the reproductive structures of certain legume species, particularly within the genera Vicia, Pisum (pea), Lathyrus, and Lens. wikipedia.orgoup.com In the seeds of these plants, the concentration of 4-Cl-IAA can significantly exceed that of IAA. nih.govoup.com

Functionally, 4-Cl-IAA is a highly active hormone. oup.com It is involved in various physiological processes, including promoting cell elongation and division, which are crucial for root and shoot formation. ontosight.ai Exogenous application of 4-Cl-IAA has been shown to stimulate pericarp elongation in deseeded pea pods. oup.com In some biological assays, it demonstrates higher activity than IAA. nih.govoup.com This potent activity has led to research on its potential use as a herbicide, leveraging the "auxin overdose" effect that causes uncontrolled growth in susceptible plants. google.com

The biosynthesis of 4-Cl-IAA has been a subject of significant research, particularly in the pea plant (Pisum sativum). nih.govutas.edu.auresearchgate.net Studies have revealed that the pathway for synthesizing 4-Cl-IAA runs parallel to the main IAA synthesis pathway. oup.comnih.gov

The key steps in the biosynthesis of 4-Cl-IAA are:

Chlorination of Tryptophan : The process begins with the chlorination of the amino acid tryptophan to form 4-chlorotryptophan (4-Cl-Trp). wikipedia.orgoup.com This is a critical step, as evidence suggests that IAA itself is not chlorinated directly. oup.com

Conversion to 4-Cl-IPyA : The 4-Cl-Trp is then converted into the novel intermediate 4-chloroindole-3-pyruvic acid (4-Cl-IPyA). nih.govutas.edu.auresearchgate.net

Enzymatic Action : This conversion is catalyzed by two aminotransferases: TRYPTOPHAN AMINOTRANSFERASE RELATED1 (PsTAR1) and TRYPTOPHAN AMINOTRANSFERASE RELATED2 (PsTAR2). oup.comutas.edu.auresearchgate.net Gene expression patterns suggest that PsTAR1 is more active during the early stages of seed development, while PsTAR2 plays a crucial role in the later stages of maturation. oup.com A mutation in the tar2 gene leads to a dramatic reduction in 4-Cl-IAA levels in maturing pea seeds. utas.edu.auresearchgate.net

This pathway, involving a chlorinated version of the indole-3-pyruvic acid (IPyA) pathway, appears to be the primary route for 4-Cl-IAA synthesis in pea seeds. nih.gov

Studies on Auxin Activity and Plant Growth Regulation (e.g., 4-Chloroindole-3-acetic Acid)

Enzyme Inhibition and Receptor Binding Studies (e.g., Human CB1 Receptor Affinity)

The this compound scaffold and its analogs have been evaluated as inhibitors of various enzymes and for their binding affinity to specific receptors. One notable area of study is their interaction with human cannabinoid receptors (hCB1), which are primarily located in the CNS and mediate the psychotropic effects of cannabinoids. mdpi.comresearchgate.net

In a study investigating chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, researchers synthesized derivatives with chlorine at various positions on the indole core to understand the structure-activity relationship concerning hCB1 receptor binding. mdpi.com The results showed that the position of the chlorine atom significantly impacts binding affinity. Specifically, chlorination at the 4-position and 5-position of the indole ring reduced the binding affinity for the hCB1 receptor compared to the non-chlorinated parent compound. mdpi.comresearchgate.net In contrast, derivatives with chlorine at the 2, 6, and 7 positions largely maintained their binding affinities. mdpi.comresearchgate.net This suggests that substitutions at the 4- and 5-positions may be detrimental to hCB1 receptor interaction for this class of compounds. mdpi.com

In another line of research, a quinolinol inhibitor featuring a this compound moiety, specifically 5-((4-chloroindolin-1-yl)sulfonyl)quinolin-8-ol, was found to be a markedly better inhibitor of Botulinum Neurotoxin A light chain (BoNT/A LC) compared to its 6-chloroindoline analog. nih.gov This highlights the importance of the substituent's position for potent enzyme inhibition.

The table below details the hCB1 receptor binding affinities for chloroindole derivatives of MDMB-CHMICA.

| Compound | Chlorine Position on Indole Ring | hCB1 Binding Affinity (Ki, nM) | Reference(s) |

| MDMB-CHMICA | None (Parent Compound) | 0.93 | mdpi.com |

| Analog 1 | 2-chloro | 0.58 | mdpi.com |

| Analog 2 (4-chloro) | 4-chloro | 9.8 | mdpi.com |

| Analog 3 (5-chloro) | 5-chloro | 6.7 | mdpi.com |

| Analog 4 | 6-chloro | 1.1 | mdpi.com |

| Analog 5 | 7-chloro | 0.81 | mdpi.com |

Structure-Activity Relationship (SAR) Derivations for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective molecules. For this compound and its analogs, SAR studies have provided key insights across different biological targets.

Anticancer and Cytotoxic Activity : In the context of cytotoxicity, modifications to the indole structure, such as the position and nature of substituents, can significantly enhance cytotoxic effects. For isatin-hydrazones, SAR analysis revealed that halogen substituents, particularly at specific positions, are critical for potent anticancer activity. mdpi.com

Antibacterial Activity : QSAR (Quantitative Structure-Activity Relationship) analyses on halogenated indoles for antibacterial efficacy against Vibrio parahaemolyticus revealed that chloro and bromo substitutions at the 4- or 5-position of the indole ring are essential for potent activity. frontiersin.org This suggests that 4-chloroindole is a lead molecule for developing antibacterial agents against this pathogen. frontiersin.org

Receptor Binding : SAR is clearly demonstrated in the binding of chloroindole analogs to the human CB1 receptor. Research on MDMB-CHMICA analogs showed that the position of the chlorine atom on the indole core is a critical determinant of binding affinity. mdpi.com Chlorination at position 4 or 5 was detrimental to binding, resulting in a significant reduction in affinity compared to the parent compound. mdpi.comresearchgate.net Conversely, chlorination at positions 2, 6, and 7 resulted in compounds that retained high binding affinity. mdpi.com This precise positional effect underscores the defined spatial requirements of the CB1 receptor's binding pocket.

Enzyme Inhibition : In the development of inhibitors for Botulinum Neurotoxin A, conformational restriction of a phenyl substituent was explored by incorporating an indoline ring. nih.gov The resulting this compound derivative displayed markedly better inhibitory activity than the 6-chloroindoline analog, demonstrating that the specific placement of the chlorine on the indoline structure is vital for efficacy. nih.gov

Collectively, these studies emphasize that the biological efficacy of chloroindoline analogs is highly dependent on the precise molecular architecture, particularly the position of the chlorine substituent on the indole or indoline ring.

Environmental Fate and Remediation Research Involving 4 Chloroindoline

Microbial Degradation Pathways and Biotransformation Studies

The microbial breakdown of chlorinated indoles is a key process in their environmental degradation. Studies have primarily focused on 4-chloroindole (B13527), offering significant insights into the potential metabolic pathways for 4-chloroindoline.

One of the most detailed studies identified a bacterium, Exiguobacterium sp. PMA, capable of utilizing 4-chloroindole as its sole source of carbon and energy. nih.gov This bacterium can degrade 4-chloroindole at concentrations up to 0.5 mM. nih.gov The degradation pathway was elucidated through the identification of several key metabolites. The initial step involves the dehalogenation of 4-chloroindole to form indole (B1671886). nih.gov Subsequently, the indole is further metabolized through a series of intermediates including isatin, anthranilic acid, and salicylic (B10762653) acid. nih.gov This pathway highlights a crucial dehalogenation step, which is often a critical and rate-limiting factor in the biodegradation of halogenated organic compounds. The ability of Exiguobacterium sp. PMA to efficiently degrade 4-chloroindole in soil microcosm studies suggests its potential application in the bioremediation of sites contaminated with chlorinated indoles. nih.gov

In addition to complete degradation, biotransformation of 4-chloroindole by other microorganisms has been observed. For instance, some strains of Bradyrhizobium japonicum can metabolize 4-chloroindole-3-acetic acid (4-Cl-IAA), a derivative of 4-chloroindole. asm.org However, in this case, the degradation appears to be incomplete, reportedly halting at the 4-chloro-dioxindole stage. asm.org This suggests that the metabolic capabilities and the extent of degradation can vary significantly among different microbial species.

Furthermore, research into the antibacterial and antibiofilm activities of chloroindoles has shown that 4-chloroindole can effectively inhibit the growth and biofilm formation of pathogenic bacteria such as Vibrio parahaemolyticus. nih.govnih.govresearchgate.net While not a degradation study, this demonstrates the significant biological activity of 4-chloroindole and its potential to interact with microbial communities in the environment.

Table 1: Microbial Degradation and Biotransformation of 4-Chloroindole

| Microorganism | Substrate | Key Findings | Reference |

|---|---|---|---|

| Exiguobacterium sp. PMA | 4-Chloroindole | Utilized as sole carbon and energy source; degradation up to 0.5 mM. Pathway: 4-Chloroindole → Indole → Isatin → Anthranilic acid → Salicylic acid. | nih.gov |

| Bradyrhizobium japonicum | 4-Chloroindole-3-acetic acid | Incomplete degradation, with the process reportedly stopping at 4-chloro-dioxindole. | asm.org |

| Vibrio parahaemolyticus | 4-Chloroindole | Inhibition of planktonic cell growth and biofilm formation. | nih.govnih.govresearchgate.net |

Chemical Degradation under Environmental Conditions (e.g., Reactions with Aqueous Chlorine)

The chemical stability and reactivity of this compound in the environment, particularly in aquatic systems where it may come into contact with disinfectants like aqueous chlorine, are critical for determining its persistence. Direct studies on this compound are limited, but research on related indole compounds provides valuable information.

A study on the reaction of environmentally important heterocycles with aqueous chlorine and other disinfectants indicates that indole compounds are susceptible to chemical transformation. While this study did not specifically test this compound, it provides a basis for understanding its potential reactivity.

For the related compound, 4-chloroindole-3-acetic acid, it is reported to have low solubility in water and is not expected to readily break down in its presence. publications.gc.ca However, it is noted to be unstable in the presence of strong oxidizing agents and can undergo oxidation when exposed to high-intensity UV light. publications.gc.ca This suggests that under specific environmental conditions, such as in sunlit surface waters or during water treatment with strong oxidants, chemical degradation of chlorinated indoles could occur.

Research on the degradation of indole and its derivatives by chlorine and permanganate (B83412) in drinking water treatment has shown that chlorine substitution and hydroxylation are the main degradation mechanisms for indoles when treated with sodium hypochlorite (B82951) (NaClO). nih.gov This process can lead to the formation of other chlorinated derivatives, such as 6-chloroindole (B17816) and 2,6-dichloroaniline. nih.gov This indicates that while aqueous chlorine can degrade indoles, it may also lead to the formation of transformation products that could also be of environmental concern.

Ecotoxicological Assessments and Environmental Impact Evaluations

The potential ecological impact of this compound is a key aspect of its environmental risk assessment. Ecotoxicological data is primarily available for the related compound, 4-chloroindole-3-acetic acid (4-Cl-IAA), which is a naturally occurring plant hormone. publications.gc.ca

Assessments of 4-Cl-IAA indicate that it is expected to be toxic to both terrestrial and aquatic vascular plants. publications.gc.ca This is not surprising, given its function as a plant growth regulator. The herbicidal properties of 4-Cl-IAA are thought to be mediated by the induction of abnormal ethylene (B1197577) levels in plant tissues, leading to senescence. publications.gc.ca

In terms of animal toxicity, laboratory studies on 4-Cl-IAA have shown low acute toxicity via oral, dermal, and inhalation routes of exposure. publications.gc.ca It is also reported to be minimally irritating to the eyes and non-irritating to the skin, and it is not considered a dermal sensitizer. publications.gc.ca Furthermore, 4-Cl-IAA is not expected to persist in the environment or bioaccumulate in organisms, as it is susceptible to microbial transformation. publications.gc.ca

While this information on 4-Cl-IAA provides a useful starting point, it is important to recognize that the ecotoxicological profile of this compound itself could differ. The presence of the acetic acid side chain in 4-Cl-IAA can significantly influence its biological activity and environmental behavior compared to the parent this compound molecule. Therefore, direct ecotoxicological testing of this compound is necessary for a definitive environmental impact evaluation.

Table 2: Ecotoxicological Profile of 4-Chloroindole-3-acetic acid

| Organism Group | Effect | Reference |

|---|---|---|

| Terrestrial Vascular Plants | Expected to be toxic | publications.gc.ca |

| Aquatic Vascular Plants | Expected to be toxic | publications.gc.ca |

| Laboratory Animals | Low acute toxicity (oral, dermal, inhalation) | publications.gc.ca |

| Minimally irritating to eyes, non-irritating to skin | publications.gc.ca | |

| Not a dermal sensitizer | publications.gc.ca |

Applications in Materials Science and Polymer Chemistry Research

Integration of 4-Chloroindoline into Novel Polymeric Structures

The primary route for integrating monomers like this compound into polymeric structures is through polymerization, which can be achieved via chemical or electrochemical methods. Research on related compounds, particularly substituted indoles, provides significant insight into how this compound might be polymerized.

Electropolymerization is a common technique for synthesizing conductive polymers from heterocyclic monomers. For instance, studies on 5-chloroindole (B142107) have demonstrated that it can undergo electropolymerization to form a redox-active film. This process typically involves the oxidation of the monomer to form radical cations, which then couple to form polymer chains deposited on an electrode surface. It is plausible that this compound could be polymerized in a similar fashion. The polymerization would likely proceed through coupling at the nitrogen atom and positions on the benzene (B151609) ring, leading to a poly(this compound) chain.

Chemical oxidative polymerization is another viable method. This technique has been successfully used to synthesize polyindole and its derivatives using oxidants like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate. A study on the synthesis of a liquid-like poly(6-chloroindole) utilized chemical oxidation in a miscible solvent system, highlighting how substituents and reaction conditions can be tailored to achieve specific material properties like processability and conductivity.

The general structure of a polymer derived from a substituted indole (B1671886) suggests that poly(this compound) would possess a backbone with repeating indoline (B122111) units. The properties of such a polymer would be heavily influenced by the chloro-substituent, as shown in research on other halogenated polyindoles.

Table 1: Polymerization Methods for Indole-Based Monomers

| Monomer | Polymerization Method | Key Findings |

| Indole | Chemical Oxidative Polymerization | Can be synthesized using citric acid as a dopant to create a partially crystalline polymer. |

| 5-Substituted Indoles | Electropolymerization | Forms redox-active films consisting of cyclic trimers and polymer chains; fluorescence properties are dependent on the substituent. |

| 6-Chloroindole (B17816) | Chemical Oxidative Polymerization | Produces a liquid-like polymer with good blue photoluminescence and conductivity up to 2 S/m. |

| Indole and Carbazole (B46965) Derivatives | Electropolymerization (Potentiodynamic) | Copolymers exhibit lower oxidation potentials and optical band gaps compared to their respective homopolymers. |

Development of Advanced Functional Materials

The incorporation of this compound into a polymer backbone is expected to yield functional materials with unique properties suitable for various advanced applications. The term "functional material" refers to a material designed and synthesized to have specific properties that allow it to perform a particular function, often in response to an external stimulus.

Conductive Polymers: Polyindole and its derivatives are known to be intrinsically conducting polymers. The conductivity of these materials can be tuned by introducing different substituents onto the indole ring. For example, a study on poly(6-chloroindole) reported an electrical conductivity of up to 2 S/m. It is reasonable to hypothesize that poly(this compound) would also exhibit electrical conductivity. The chlorine atom, being an electron-withdrawing group, would affect the electron density of the polymer backbone, thereby influencing its charge transport properties. Research on polyindoline has also confirmed its conductive nature, and its conductivity changes with the redox state of the polymer. These properties make such polymers candidates for applications in sensors, anti-corrosion coatings, and components for batteries.

Materials with Enhanced Thermal Stability: Polyindoles are noted for their relatively good thermal stability. The introduction of a halogen atom like chlorine can further enhance the thermal properties of a polymer due to the strength of the carbon-halogen bond and increased intermolecular forces. Indole-based functional polymers have been synthesized that show high decomposition temperatures (T₅% ≥ 377 °C). This suggests that polymers incorporating this compound could be developed for applications requiring robust performance at elevated temperatures.

Biomedical Materials: Polymers with indole functionality are also being explored for biomedical applications. Nonionic polymers containing indole units have shown significant antimicrobial activity. While this research focuses on different polymer architectures, it points to the potential of indole-based structures in creating functional materials for biomedical devices and coatings where preventing bacterial growth is crucial.

Research in Electronic and Optical Material Applications

The electronic structure of the indole ring, with its delocalized π-electron system, gives rise to interesting electronic and optical properties. The modification of this structure with a chloro-substituent, as in this compound, is a key strategy for tuning these properties for specific applications in electronics and optoelectronics.

Electrochromic Materials: Many conductive polymers, including polyindoles, are electrochromic, meaning they change color in response to an applied electrical potential. This property is due to the changes in the electronic absorption bands of the polymer as it is switched between different redox states. Polyindole and its derivatives exhibit stable redox activity and fast switchable electrochromic ability, making them suitable for use in electrochromic devices such as smart windows and displays. The specific colors and the switching efficiency would be dependent on the position and nature of the substituent on the indole ring.

Photoluminescent Materials: Polyindoles are also known for their photoluminescent properties, often emitting light in the blue region of the spectrum. Research on the electropolymerization of 5-substituted indoles, including 5-chloroindole, has shown that the resulting materials are fluorescent. The study found that while the monomer's emission is highly dependent on solvent polarity, the emission from the polymer species is less so. The excitation and emission spectra are shifted to longer wavelengths for the polymer compared to the monomer, which is consistent with a more extended electron delocalization. It is expected that poly(this compound) would also be a photoluminescent material, with its specific emission characteristics influenced by the 4-chloro substitution.

Optical Band Gap Engineering: The optical band gap (E_g) is a critical parameter for semiconductor materials used in electronic and optical devices. It determines the energy of photons that a material can absorb or emit. For polyindole, the optical band gap has been reported to be around 2.17 eV. This value can be modified by introducing substituents. For example, the introduction of a carboxylic acid group at the 5-position increases the band gap to 2.40 eV. This is attributed to the electron-withdrawing nature of the substituent. Similarly, the chlorine atom in this compound would be expected to influence the optical band gap of the corresponding polymer, allowing for the tuning of its optical absorption and emission properties for applications in sensors or light-emitting devices.

Table 2: Electronic and Optical Properties of Indole-Based Polymers

| Polymer | Property | Value/Observation |

| Poly(6-chloroindole) | Conductivity | Up to 2 S/m |

| Poly(6-chloroindole) | Photoluminescence | Good blue photoluminescence |

| Polyindole | Optical Band Gap (E_g) | 2.17 eV |

| Poly(5-carboxylic acid indole) | Optical Band Gap (E_g) | 2.40 eV |

| Poly(vinyl acetate)/Polyindole Composite | Optical Band Gap (E_g) | 4.77 eV |

| Poly(2-ethyl-3-methylindole) | Photoluminescence | Emission peak centered around 520 nm |

| Polyindole-Carbazole Copolymers | Optical Band Gap (E_g) | Lower than the homopolymers |

Future Perspectives and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Machine learning algorithms, particularly deep learning, can analyze the quantitative structure-activity relationships (QSAR) for a series of 4-chloroindoline derivatives. mdpi.comnih.gov By training models on existing data, AI can predict the physicochemical and toxicological profiles of novel, yet-to-be-synthesized analogues. nih.gov For instance, generative AI models can design new molecules de novo that are optimized for specific properties, such as binding affinity to a therapeutic target or desired ADME (absorption, distribution, metabolism, and excretion) characteristics. mdpi.com These models use molecular descriptors to generate feasible structures, potentially accelerating the identification of lead compounds. nih.gov

Furthermore, AI can significantly enhance the prediction of viable synthetic routes for complex this compound derivatives, suggesting pathways that are both efficient and economical. mdpi.comnih.gov By analyzing reaction databases, these tools can propose optimal reagents and conditions, streamlining the synthetic process and improving the practical application of these compounds in medicinal chemistry. google.com The ability of AI to learn from data and make independent decisions will continue to be a significant asset in designing the next generation of this compound-based molecules. nih.gov

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful engine for the rapid discovery of new bioactive molecules based on the this compound scaffold. labotec.co.zanih.gov This strategy shifts the paradigm from a traditional, one-at-a-time synthesis approach to the parallel creation of large, focused libraries of related compounds. labotec.co.za The core principle is to systematically modify different positions on the this compound core to generate a diverse set of derivatives.

The "privileged structure" concept is particularly relevant here, as the indoline (B122111) scaffold is known to be a versatile framework for binding to a range of biological targets. scispace.com By creating a combinatorial library, researchers can explore a vast chemical space around the this compound core. For example, different substituents can be introduced at the nitrogen atom or other available positions on the aromatic ring. The development of practical, large-scale syntheses for key indole (B1671886) intermediates, such as methyl 7-chloroindole-4-carboxylate, without the need for chromatographic purification, is a critical enabler for these combinatorial efforts. acs.orgacs.org